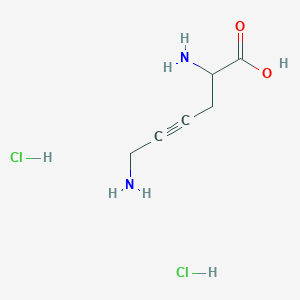

2,6-Diaminohex-4-ynoic acid dihydrochloride

説明

2,6-Diaminohex-4-ynoic acid dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 . It has a molecular weight of 215.08 g/mol .

Synthesis Analysis

The synthesis of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves the interaction of N-(4-chloro-2-butynyl)phthalimide and the sodium salt of ethyl acetamidomalonate . A two-step hydrolysis yields the desired acetylenic diamino acid .Molecular Structure Analysis

The molecular structure of 2,6-Diaminohex-4-ynoic acid dihydrochloride is represented by the formula C6H12Cl2N2O2 . Further details about its structure can be obtained from NMR, HPLC, LC-MS, and other analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diaminohex-4-ynoic acid dihydrochloride include its molecular weight (215.08 g/mol), molecular formula (C6H12Cl2N2O2), and its solubility in various solvents . More detailed properties like melting point, boiling point, and density can be obtained from specialized databases .科学的研究の応用

Organic Compound Synthesis and Characterization

Synthesis and Biochemical Applications : One study discusses the synthesis of 2,6-Diamino-4-hexynoic acid through the reaction of 1,4-dichloro-2-butyne with potassium phthalimide, followed by condensation with ethyl acetamidomalonate and acid hydrolysis. This process demonstrates its potential application in biochemical research, particularly in studying growth inhibition mechanisms in bacteria such as Leuconostoc dextranicum 8086, where lysine competitively reverses the inhibition caused by 2,6-Diamino-4-hexynoic acid over a range of concentrations (Davis et al., 1964).

Material Science and Corrosion Inhibition : Schiff's bases derived from lysine (an amino acid similar in structure to 2,6-Diamino-4-hexynoic acid) and aromatic aldehydes have been evaluated as corrosion inhibitors for mild steel. This research illustrates the potential of derivatives of amino acids, like 2,6-Diamino-4-hexynoic acid, in material science and engineering applications, particularly in corrosion protection (Gupta et al., 2016).

Chemical Frameworks and Crystal Engineering : A study on the creation of complex organic-inorganic frameworks using 1,6-diaminohexane (a structural analog to 2,6-Diaminohex-4-ynoic acid) showcases the use of such compounds in crystal engineering. These frameworks demonstrate the potential for creating new materials with specific properties, highlighting the importance of flexible diamine compounds in designing novel chemical structures (Frank & Reiss, 1997).

Advanced Chemical Studies and Environmental Applications

Chemiluminescence in Analytical Chemistry : The study of 4,5-Diaminophthalhydrazide dihydrochloride as a chemiluminescence reagent for α-keto acids points towards the analytical applications of diamino compounds. Such research indicates the potential utility of 2,6-Diaminohex-4-ynoic acid dihydrochloride in enhancing detection methods in liquid chromatography and other analytical techniques (Ishida et al., 1990).

Biopolymer and Green Chemistry : The bio-based production of monomers and polymers through metabolic engineering, involving compounds such as 1,6-diaminohexane (an analog to 2,6-Diaminohex-4-ynoic acid), showcases the role of diamino acids in sustainable material production. This approach emphasizes the importance of such compounds in developing environmentally friendly polymers and chemicals (Chung et al., 2015).

特性

IUPAC Name |

2,6-diaminohex-4-ynoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEPKHXGAAYYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCN)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminohex-4-ynoic acid dihydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2756409.png)

![2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2756411.png)

![N-(3,5-dimethylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2756414.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)